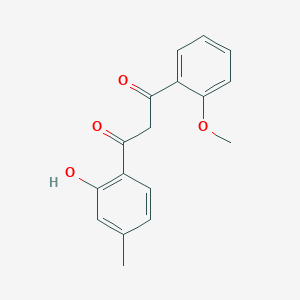

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione

Description

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione is a β-diketone derivative synthesized via a solvent-free microwave-assisted reaction between ethyl benzoylacetate and m-cresol, yielding high efficiency (quantitative yield) . Its structure is confirmed by spectral the ¹H-NMR spectrum exhibits a singlet at δ 5.88 ppm for the olefinic proton and a signal at δ 3.73 ppm for the NMe₂ group in its dimethylamino-methylene derivative. The mass spectrum shows a molecular ion peak at m/z 311 (C₁₉H₁₉NO₃) .

Properties

IUPAC Name |

1-(2-hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-11-7-8-12(14(18)9-11)15(19)10-16(20)13-5-3-4-6-17(13)21-2/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVXXLQSIZKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can be achieved through various organic reactions. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions typically include:

Reagents: Aromatic aldehyde, ketone, base (e.g., sodium hydroxide or potassium hydroxide)

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Water, ethanol, methanol, dichloromethane

Conditions: Vary depending on the specific reaction, typically involving controlled temperatures and reaction times

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids

Reduction: Formation of diols or alcohols

Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Antioxidant Activity

Research indicates that 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione exhibits potent antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents. The mechanism is believed to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several studies. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Organic Photovoltaics

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione has been explored as a donor material in organic photovoltaic devices. Its ability to form stable thin films with good charge transport properties makes it suitable for use in solar cells .

Polymer Composites

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that composites containing this chalcone derivative exhibit improved tensile strength and thermal resistance compared to unmodified polymers .

Fluorescent Probes

Due to its unique fluorescence properties, this compound is being studied as a fluorescent probe for detecting metal ions in solution. It has shown high sensitivity and selectivity towards certain ions, making it valuable for environmental monitoring applications .

Chromatographic Techniques

The compound is utilized in high-performance liquid chromatography (HPLC) as a standard reference material for method development and validation. Its distinct retention time aids in the analysis of complex mixtures in pharmaceutical formulations .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antioxidant Activity | PubChem | Demonstrated effective free radical scavenging activity. |

| Antimicrobial Activity | Science.gov | Inhibited growth of multiple bacterial strains. |

| Organic Photovoltaics | NIST WebBook | Enhanced charge transport properties in photovoltaic applications. |

| Fluorescent Probes | Sigma-Aldrich | High sensitivity towards metal ion detection. |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione depends on its specific application. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

Table 2: Spectral and Physicochemical Data

Key Observations:

- Thermal Behavior : Avobenzone undergoes thermal tautomerization, affecting its UV-filter efficacy , whereas the target compound’s stability under inert conditions suggests suitability for high-temperature reactions .

- Spectral Differences : The target compound’s distinct ¹H-NMR signals (e.g., δ 5.88 ppm) differentiate it from analogs with alternative substituents .

Biological Activity

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione, also known by its CAS number 340732-72-1, is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

Chemical Structure

The chemical structure of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can be represented as follows:

This structure features two aromatic rings, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione exhibits notable antibacterial properties. A study evaluating various derivatives of phenolic compounds found that certain modifications can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL , particularly showing strong activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.05 |

| Klebsiella pneumoniae | 0.1 |

Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against various fungal strains, showing effectiveness comparable to established antifungal agents.

Case Study: Antifungal Efficacy

In a comparative study, the compound exhibited inhibition zones against Candida albicans and Aspergillus niger. The results indicated that the compound's antifungal activity is influenced by the hydroxyl and methoxy groups on its structure .

Table 2: Antifungal Activity of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 18 |

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines.

Research Findings

In a recent study focusing on various phenolic compounds, it was found that derivatives similar to 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.